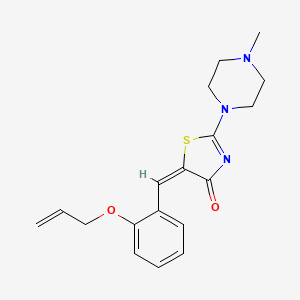

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLXUYNSAWGCLX-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC=C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC=C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an aromatic aldehyde.

Attachment of the Allyloxy Group: The allyloxy group is incorporated through an O-alkylation reaction using an appropriate allyl halide.

Addition of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the thiazole derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Epoxides: and from oxidation.

Benzyl derivatives: from reduction.

Halogenated: or from substitution.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. Specifically, (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 12 µg/mL |

These results indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound's structural features suggest potential anticancer properties. Studies on related thiazole derivatives have shown that they can induce apoptosis in cancer cells by interacting with key molecular pathways.

Mechanism of Action :

- Induction of Apoptosis : Similar compounds have been reported to activate caspase pathways and induce mitochondrial dysfunction, leading to cell death.

- Cell Cycle Arrest : The compound may cause S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study 1: Anticancer Potential

A study investigating the anticancer effects of thiazole derivatives found that (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins, thus promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of thiazole derivatives similar to (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one. The study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The allyloxy and piperazinyl groups play crucial roles in binding to the active sites of these targets, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazol-4(5H)-one derivatives differ primarily in their benzylidene substituents and the nature of the substituents at the 2-position of the thiazole ring. Below is a comparative analysis based on substituents, stereochemistry, and biological activities.

Antitubercular Activity

- Z-Isomers with Phenylamino Groups: Compounds 6a, 6c, and 6e (Z-configuration) exhibited marginal antitubercular activity against MTB H37Ra (MIC₅₀ > 50 µg/mL).

- E-Isomers: Limited data exist for E-isomers in antitubercular contexts, though highlights E-configuration derivatives for antidiabetic applications.

Antibacterial Activity

- E-Isomers with Oxadiazole Moieties : Compounds 8d and 8f (E-configuration) demonstrated enhanced activity against Gram-negative E. coli compared to gentamycin, likely due to the nitro group enhancing electron-deficient interactions .

Anticancer and Cytotoxicity

Structure-Activity Relationships (SAR)

Benzylidene Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity (e.g., 8d vs. 6a) . Bulky substituents (e.g., 2,4-diCl in 6d) may reduce solubility, offsetting gains in potency .

Thiazole-2 Substituents: The 4-methylpiperazinyl group (Target Compound) may improve solubility and CNS penetration compared to phenylamino or nitro-substituted analogues . Piperazine derivatives (e.g., ) show conformational flexibility critical for efflux pump inhibition.

Stereochemistry :

- E-Isomers (e.g., 8d, Target Compound) may adopt distinct binding conformations compared to Z-isomers, influencing target specificity .

Biological Activity

The compound (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a thiazole ring, an allyloxy group, and a piperazine moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | MCF-7 | TBD |

| Related Thiazole Derivative | HepG2 | 7.26 ± 0.44 |

The specific IC50 value for our compound is yet to be fully established but is anticipated to be comparable based on structural similarities with other thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have reported that they can effectively inhibit both gram-positive and gram-negative bacteria. For example, thiazolidinone compounds have shown promising results against various microbial strains with minimum inhibitory concentrations (MICs) often below 50 µg/ml .

| Compound | Microbial Strain | MIC (µg/ml) |

|---|---|---|

| (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | E. coli | TBD |

| Related Thiazolidinone | K. pneumoniae | 62.5 |

Other Biological Activities

Beyond anticancer and antimicrobial properties, thiazole derivatives have been associated with several other pharmacological effects:

- Antioxidant Activity : Compounds containing thiazole rings demonstrate significant antioxidant capabilities, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

- Inhibition of Tyrosine Kinases : Many thiazole compounds inhibit tyrosine kinases involved in cancer cell signaling pathways.

- Disruption of Tubulin Polymerization : Certain derivatives interfere with microtubule dynamics, leading to cell cycle arrest .

- Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells through various mechanisms, including activation of caspases.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- A study involving a series of thiazolidinone compounds showed significant cytotoxic effects against multiple cancer cell lines, reinforcing the potential of thiazole scaffolds in drug development .

- Another investigation reported on the synthesis and evaluation of new thiazole derivatives with potent antimicrobial activity against resistant bacterial strains .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions:

- Step 1 : Condensation of 2-(allyloxy)benzaldehyde with thiazolidinone precursors under reflux in 1,4-dioxane with piperidine catalysis (yield: 60–75%) .

- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Optimization Tips : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol or DMF/water) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : and NMR to verify allyloxy benzylidene protons (δ 6.8–7.5 ppm) and thiazol-4-one carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolve E/Z isomerism and confirm the (E)-configuration of the benzylidene group (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 386.12) .

Intermediate: How should researchers design in vitro cytotoxicity assays for this compound?

- Cell Lines : Use diverse cancer models (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) to assess selectivity .

- Protocol :

- Data Interpretation : Calculate selectivity indices (SI = IC normal / IC cancer) to prioritize derivatives with SI > 3 .

Advanced: What mechanistic approaches elucidate its potential as a bacterial multidrug resistance (MDR) modulator?

- Efflux Pump Inhibition :

- Structural Insights : Use molecular docking (AutoDock Vina) to model interactions with NorA’s hydrophobic cleft, focusing on piperazine-aryl interactions .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Key Modifications :

- Validation : Test derivatives in parallel assays (cytotoxicity + efflux inhibition) to identify dual-action candidates .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in IC values for MCF-7 cells may arise from:

- Mitigation : Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Intermediate: What strategies improve the compound’s stability in biological matrices?

- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based micelles .

- pH Stability : Conduct stability assays in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation hotspots (e.g., hydrolysis of the allyloxy group) .

Advanced: How can computational modeling predict metabolic pathways?

- Tools : Use SwissADME to identify CYP450 substrates (e.g., CYP3A4-mediated N-demethylation of the piperazine ring) .

- Metabolite Synthesis : Prepare and test N-oxide derivatives for reduced toxicity .

Advanced: What methodologies enable the development of click chemistry-compatible derivatives?

- Propargylation : Introduce alkyne handles at the benzylidene position via Sonogashira coupling .

- Azide-Acetylene Cycloaddition : Generate triazole-linked conjugates (e.g., with PEG or targeting peptides) for improved pharmacokinetics .

Advanced: How to address low selectivity in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.